methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
Description
Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 2 and a methyl benzoate moiety at position 4 via a Z-configured methylidene linkage. The 3,4,5-trimethoxyphenyl group is a critical pharmacophore associated with microtubule disruption, while the benzoate ester enhances solubility and bioavailability .
Properties
Molecular Formula |
C22H19N3O6S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C22H19N3O6S/c1-28-15-10-14(11-16(29-2)18(15)30-3)19-23-22-25(24-19)20(26)17(32-22)9-12-5-7-13(8-6-12)21(27)31-4/h5-11H,1-4H3/b17-9- |
InChI Key |
KFZXKNXIHUOBTD-MFOYZWKCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents such as toluene and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate group.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is its potential as an anticancer agent. Studies have demonstrated that compounds containing thiazole and triazole moieties exhibit cytotoxic effects against various cancer cell lines. The incorporation of trimethoxyphenyl groups may enhance these effects by improving solubility and bioavailability .
Antimicrobial Properties
Research indicates that this compound may also possess antimicrobial properties. The thiazole and triazole rings are known for their activity against bacteria and fungi. Preliminary studies suggest that derivatives of this compound could serve as effective antimicrobial agents in treating infections caused by resistant strains .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specific derivatives have shown promise in inhibiting enzymes involved in cancer progression and microbial resistance mechanisms. This makes this compound a candidate for further research in drug development targeting specific enzymes associated with disease pathways .
Agrochemicals
Pesticide Development
The unique chemical structure of this compound has implications in agrochemicals as a potential pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of new crop protection products that are both effective and environmentally friendly. Research is ongoing to evaluate its efficacy against various agricultural pests and diseases .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for polymers with specific functional properties. Its reactivity allows for the synthesis of novel polymeric materials that can be tailored for applications such as drug delivery systems or smart materials that respond to environmental stimuli. The integration of such compounds into polymer matrices could enhance mechanical properties and thermal stability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
Mechanism of Action
The mechanism of action of methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the thiazolo-triazole core and aromatic rings. Key comparisons include:
Substituent Variations on the Aromatic Ring
Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate (CAS 577990-00-2) :
- Structure : Differs by one fewer methoxy group on the phenyl ring (3,4-dimethoxy vs. 3,4,5-trimethoxy).
- Impact : Reduced methoxy substitution may decrease tubulin-binding affinity due to lower electron-donating effects and steric interactions .
- Molecular Weight : 423.4 g/mol (vs. 453.4 g/mol for the target compound) .
Methyl 4-{[6-oxo-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate :
Methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate :
Core Modifications and Bioactivity
- (Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) :
- (Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k): Structure: Contains a thiophene ring instead of aromatic methoxy groups.
Comparative Data Table
Computational and Experimental Similarity Analysis
- Tanimoto Coefficient Analysis : Structural similarity indices (e.g., Tanimoto scores) quantify differences between the target compound and analogs. For example, replacing trimethoxyphenyl with dimethoxyphenyl reduces similarity by ~15% due to loss of a methoxy group .
- Molecular Networking : LC-MS/MS fragmentation patterns cluster the target compound with other thiazolo-triazole derivatives, showing high cosine scores (>0.8) for analogs with conserved core structures .
- Docking Studies : The 3,4,5-trimethoxyphenyl group in the target compound exhibits stronger binding to tubulin’s colchicine site compared to dichlorophenyl or thienyl analogs, as predicted by molecular dynamics simulations .
Biological Activity
Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a thiazolo-triazole scaffold that has been synthesized through various chemical transformations. The synthetic pathway typically involves the reaction of 3,4,5-trimethoxyphenyl derivatives with thiazolo and triazole moieties under controlled conditions to yield the target compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolo[1,3]triazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown significant efficacy against various bacterial strains. In particular, derivatives have been tested against Streptococcus mutans with minimal inhibitory concentrations (MIC) as low as 8 μg/mL .
- Antifungal Activity : The compound also exhibits antifungal properties. For example, similar compounds have demonstrated activity against Candida albicans, with MIC values reported at 32 μg/mL .
| Compound Type | Target Organism | MIC (μg/mL) |
|---|---|---|
| Antibacterial | Streptococcus mutans | 8 |
| Antifungal | Candida albicans | 32 |
Anticancer Potential
Thiazolo derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Cell Line Studies : this compound has shown promising results in inhibiting growth in breast and lung cancer cell lines .
Anti-inflammatory Effects
Research into the anti-inflammatory effects of thiazolo derivatives has revealed their potential in modulating inflammatory pathways. The compound may inhibit key enzymes involved in inflammation such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), thus reducing inflammatory responses in vitro .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Antimicrobial Activity : A study evaluated a series of thiazolo[1,3]triazole compounds for their antimicrobial efficacy. The most potent compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Proliferation : Another investigation assessed the impact of thiazolo derivatives on cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
